4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Researchers have developed various methodologies for synthesizing compounds that share structural similarities or functional groups with 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide. These methodologies often target the creation of bioactive molecules with potential applications in treating diseases or as tools in biological studies.
- Patel et al. (2009) reported on the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Anticancer Activities
The exploration of compounds with structural features related to this compound has also led to the discovery of potential anticancer agents. These studies aim to uncover novel treatments that can selectively target cancer cells without harming normal cells.
- Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and evaluated their cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activities (Ravichandiran et al., 2019).
Photocatalytic Reactions
The application of photocatalysis in organic synthesis has grown, with researchers utilizing light to promote chemical reactions. Compounds like this compound can play a role in these processes.
- Liu et al. (2016) achieved the synthesis of heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction, showcasing the utility of such compounds in photocatalytic applications (Liu et al., 2016).
Diagnostic and Imaging Agents
The development of diagnostic and imaging agents is crucial for advancing medical imaging techniques. Compounds with the structural complexity of this compound are often explored for their potential in this area.
- Tu et al. (2007) investigated fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography, highlighting the potential of such compounds in diagnostic imaging (Tu et al., 2007).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-8-2-3-9-20(19)24-22(26)17-11-13-18(14-12-17)29(27,28)25-15-5-7-16-6-1-4-10-21(16)25/h1-4,6,8-14H,5,7,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPSNGNTZOPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.